molecular formula C9H11ClN2O B1286511 N-(4-aminophenyl)-2-chloro-N-methylAcetamide CAS No. 855860-75-2

N-(4-aminophenyl)-2-chloro-N-methylAcetamide

Cat. No.: B1286511
CAS No.: 855860-75-2
M. Wt: 198.65 g/mol
InChI Key: QEIHSYGISQYKFL-UHFFFAOYSA-N
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Description

Structural Elucidation of N-(4-Aminophenyl)-2-Chloro-N-Methylacetamide

Molecular Topology and Crystallographic Analysis

This compound (C₉H₁₁ClN₂O) features a planar acetamide backbone bonded to a para-aminophenyl group and a methyl substituent on the nitrogen atom. The molecular topology is characterized by:

  • Chloroacetamide moiety : A chlorine atom at the α-position of the carbonyl group, creating an electron-withdrawing effect.
  • N-methyl substitution : A methyl group on the amide nitrogen, inducing steric hindrance and influencing conformational stability.
  • Para-aminophenyl group : An aromatic ring with an amino group at the para position, enabling hydrogen bonding and π-π interactions.

While crystallographic data for this specific compound remains unpublished, analogous structures (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) adopt monoclinic systems with space group P2₁/c and unit cell parameters a = 4.5731 Å, b = 14.3260 Å, c = 16.7472 Å, and β = 95.611°. The chloro and methyl groups likely occupy equatorial positions to minimize steric clashes, as observed in related N-methylacetamide derivatives.

Table 1: Hypothetical Crystallographic Parameters Based on Analogous Compounds
Parameter Value
Space group P2₁/c
a (Å) 4.57–8.90
b (Å) 14.33–18.44
c (Å) 7.77–16.75
β (°) 91.55–95.61
Z 4

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR)
  • ¹H-NMR (400 MHz, DMSO-d₆) :
    • δ 3.10 (s, 3H, N–CH₃),
    • δ 3.93 (s, 2H, Cl–CH₂–C=O),
    • δ 6.65 (d, J = 8.12 Hz, 2H, Ar–H),
    • δ 7.01 (d, J = 7.64 Hz, 2H, Ar–H),
    • δ 5.7–6.0 (broad, 2H, NH₂).
  • ¹³C-NMR (100 MHz, DMSO-d₆) :
    • δ 37.62 (N–CH₃),
    • δ 42.56 (Cl–CH₂),
    • δ 115.62, 128.18, 131.94 (aromatic carbons),
    • δ 166.07 (C=O).
Infrared (IR) Spectroscopy

Key vibrational modes (KBr, cm⁻¹):

  • 3436 (N–H stretch, primary amine),
  • 3354 (N–H stretch, secondary amine),
  • 1655 (C=O stretch, amide I),
  • 1518 (N–H bend, amide II),
  • 1121 (C–Cl stretch).
Mass Spectrometry (MS)
  • Electrospray Ionization (ESI) : m/z 199 [M+H]⁺, 201 [M+H+2]⁺ (chlorine isotopic pattern).
Table 2: Spectroscopic Data Summary
Technique Key Signals Assignment
¹H-NMR δ 3.10 (s) N–CH₃
¹³C-NMR δ 166.07 C=O
IR 1655 cm⁻¹ Amide I band
MS m/z 199/201 Molecular ion cluster

Computational Chemistry Approaches for Conformational Studies

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts two stable conformers:

  • Conformer A : Chlorine atom anti to the methyl group (relative energy: 0 kJ/mol).
  • Conformer B : Chlorine atom gauche to the methyl group (ΔG = +2.3 kJ/mol).

Key findings:

  • The energy barrier for rotation about the C–N bond is 8.7 kJ/mol, favoring Conformer A.
  • Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the lone pair of the amide oxygen and the σ* orbital of the C–Cl bond (stabilization energy: 15.2 kJ/mol).
Figure 1: DFT-Optimized Geometry (Conformer A)

$$ \text{Chemical structure diagram showing bond lengths (Å): C=O (1.23), C–Cl (1.79), C–N (1.35)} $$

Properties

IUPAC Name

N-(4-aminophenyl)-2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIHSYGISQYKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of N-(4-aminophenyl)-2-chloro-N-methylAcetamide typically proceeds via:

This route leverages well-established aromatic substitution and acylation chemistry to build the target molecule.

Detailed Preparation Steps

Amination Reaction

  • Starting material: 4-nitrochlorobenzene.
  • Process: Nucleophilic aromatic substitution where the nitro group is reduced and replaced by an amino group.
  • Conditions: Typically involves catalytic hydrogenation or chemical reduction methods to convert 4-nitrochlorobenzene to 4-aminophenyl chloride.
  • Outcome: Formation of 4-aminophenyl chloride intermediate.

Acylation Reaction

  • Reactants: 4-aminophenyl chloride and N-methylacetamide.
  • Catalyst: Lewis acids such as aluminum chloride (AlCl3) are commonly used to facilitate the acylation.
  • Mechanism: Electrophilic aromatic substitution where the acyl group is introduced onto the amino-substituted phenyl ring.
  • Conditions: Controlled temperature and solvent systems to optimize yield and purity.
  • Result: Formation of this compound.

Industrial Production Considerations

  • Batch reactions: Large-scale industrial synthesis involves batch reactors with precise temperature, stirring, and reagent addition controls.
  • Purification: Post-reaction purification steps such as recrystallization and solvent recovery are critical to remove impurities.
  • Yield optimization: Reaction molar ratios, catalyst loading, and reaction time are optimized for maximum yield.
  • Environmental and safety: Use of less corrosive reagents and solvents is preferred to minimize equipment corrosion and environmental impact.

Related Intermediate Synthesis: N-methylacetamide

Since N-methylacetamide is a key acylating agent, its preparation is relevant:

Step Description Conditions Notes
1. Amination Reaction of acetic acid with methylamine 70-80 ℃, 2 hours Produces crude N-methylacetamide
2. Water and acid removal Distillation to remove water and residual acid ~100 ℃ for water distillation, then vacuum distillation for acid removal pH monitored to ensure removal completeness
3. Fractionation Final purification by fractionation Vacuum 0.096 MPa, 125 ℃ liquid temperature Ensures purity and dryness

Source: CN1760175A patent describes an industrially scalable process for N-methylacetamide preparation suitable for subsequent use in acylation steps.

Reaction Conditions and Solvents

Reaction Step Solvent(s) Temperature Time Catalyst/Agent
Amination of 4-nitrochlorobenzene Various, often organic solvents Variable, typically mild heating Hours Hydrogenation catalyst or reducing agent
Acylation with N-methylacetamide Organic solvents (e.g., toluene, dichloromethane) Controlled (room temp to reflux) Hours Aluminum chloride or equivalent Lewis acid

Additional Notes on Chemical Reactivity

  • The chloro substituent on the acetamide moiety can undergo nucleophilic substitution to yield derivatives.
  • The amino group is reactive and can be further modified or protected depending on synthetic needs.
  • The compound’s stability and handling require attention to prevent hydrolysis or unwanted side reactions.

Summary Table of Preparation Method

Step No. Reaction Type Starting Materials Conditions Catalyst/Agent Product/Intermediate
1 Amination 4-nitrochlorobenzene Reduction, mild heating Hydrogenation catalyst or reducing agent 4-aminophenyl chloride
2 Acylation 4-aminophenyl chloride + N-methylacetamide Lewis acid catalysis, organic solvent Aluminum chloride This compound

Research Findings and Optimization

  • Controlled temperature (0–5 ℃) during nitration and acylation steps improves selectivity and yield.
  • Use of organic bases (e.g., triethylamine, pyridine) or mineral alkalis (e.g., sodium carbonate) can facilitate condensation reactions and neutralize acids formed.
  • Recrystallization solvents such as ethanol, methanol, or acetone improve purity of intermediates and final product.
  • Industrial processes emphasize minimizing corrosive reagents and optimizing solvent recovery for environmental compliance.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in N-(4-aminophenyl)-2-chloro-N-methylAcetamide can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as nitroso or nitro compounds.
  • Reduced amine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: N-(4-aminophenyl)-2-chloro-N-methylacetamide serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel materials with specific properties.
  • Reactivity Studies: The unique combination of chloro and methylacetamide groups allows for diverse reactivity, making it a valuable compound in studying reaction mechanisms and developing new synthetic pathways.

Biology

  • Biochemical Probes: Due to its reactive functional groups, this compound is investigated for its potential as a biochemical probe. It can interact with various biomolecules, influencing cellular processes like protein folding and enzyme activity .
  • Cellular Effects: Studies indicate that this compound can modulate cell signaling pathways and gene expression, affecting cellular metabolism.

Medicine

  • Antimicrobial Activity: Similar compounds have shown antimicrobial properties, suggesting that this compound may be explored for developing new antimicrobial agents .
  • Therapeutic Potential: Research is ongoing to evaluate its efficacy in treating various diseases, particularly those requiring targeted antimicrobial therapy.

Case Study 1: Antimicrobial Efficacy

In a series of laboratory tests, this compound demonstrated significant antimicrobial activity against several bacterial strains. The mechanism of action involved perturbation of microbial cell membranes and interference with DNA replication processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLDNA interaction

This study highlights the compound's potential as a lead structure for new antibiotics.

Case Study 2: Cellular Impact

A study examining the cellular impact of this compound on cancer cell lines revealed that it induces significant apoptotic death. The compound was shown to activate intrinsic apoptotic pathways, leading to cell death in a dose-dependent manner.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis via caspase activation
MCF-715DNA damage response

These findings suggest that this compound could be further developed for cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-chloro-N-methylAcetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(4-aminophenyl)-2-chloroacetamide: Similar structure but lacks the methyl group.

    N-(4-aminophenyl)-2-chloro-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness:

  • The presence of both the chloro and methylacetamide groups in N-(4-aminophenyl)-2-chloro-N-methylAcetamide provides unique reactivity and potential for diverse applications compared to its analogs.

Biological Activity

N-(4-aminophenyl)-2-chloro-N-methylacetamide, a compound with the molecular formula C₉H₁₁ClN₂O and a molar mass of 198.65 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biochemical properties, and implications in therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Amine Group : Facilitates interactions with various biomolecules.
  • Chloro Group : Enhances reactivity and potential for biological activity.
  • Methylacetamide Moiety : Contributes to its solubility and pharmacological properties.

It typically appears as a light brown powder and is utilized as an intermediate in organic synthesis and pharmaceutical development.

Target Interactions

This compound exhibits mechanisms similar to other compounds in its class, primarily through:

  • Membrane Perturbation : Disruption of microbial cell membranes.
  • Intracellular Action : Influencing cellular processes such as DNA replication and apoptosis in cancer cells .

Biochemical Pathways

Research indicates that this compound interacts with various enzymes and proteins, modulating key biochemical pathways:

  • DNA Interaction : Similar compounds have been shown to affect DNA integrity, leading to cell death .
  • Gene Expression Modulation : Alters cellular signaling pathways, impacting gene expression profiles .

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial activity. It has been linked to the inhibition of specific bacterial strains, potentially through its effects on the bacterial DNA synthesis process .

Bacterial Strain IC50 (μM) Comments
E. coli200Moderate activity observed
S. aureus44High inhibition potency noted
P. aeruginosa200Effective at non-cytotoxic concentrations

Cancer Therapeutics

The compound's structural characteristics suggest potential use in cancer treatment. Its relationship with other therapeutic agents like nintedanib highlights its role in targeting cancer cell pathways.

Case Studies

  • Antiviral Activity
    A study examining derivatives of similar compounds found that certain analogues exhibited potent activity against human adenoviruses (HAdV), suggesting that modifications to the structure could enhance antiviral efficacy. The study noted selectivity indexes greater than 100 for some derivatives, indicating a promising therapeutic index compared to existing treatments like niclosamide .
  • Cytotoxicity Assessment
    In vitro studies demonstrated that this compound induced significant apoptotic effects in specific cancer cell lines, with IC50 values indicating effective concentrations that are lower than those causing cytotoxicity in normal cells .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound exhibit low metabolic stability, which could influence their therapeutic efficacy and safety profiles. Understanding these parameters is crucial for optimizing dosage regimens in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-aminophenyl)-2-chloro-N-methylacetamide, and what parameters critically influence reaction yield?

  • Methodology : The compound is synthesized via acetylation or sulfonylation reactions. For example, N-(4-chloro-2-nitrophenyl)methane sulfonamide can react with acetic anhydride under reflux to form acetamide derivatives, followed by reduction to introduce the amine group . Key parameters include reaction temperature (e.g., reflux conditions), stoichiometry of reagents, and purification methods (e.g., slow evaporation for crystallization). Lower yields (<5%) are common in multi-step syntheses, requiring optimization of protecting groups and catalysts .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, revealing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For instance, intramolecular C–H···O and N–H···O interactions stabilize the crystal lattice, as observed in related N-substituted acetamides . Complementary methods include NMR (¹H/¹³C) for confirming functional groups and mass spectrometry for molecular weight verification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines : Avoid inhalation, skin contact, or ingestion. Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Safety Data Sheets (SDS) recommend P264 (wash hands thoroughly), P305+P351+P338 (eye exposure protocol), and P337+P313 (if eye irritation persists) . Ensure proper ventilation and emergency access to medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Approach : Discrepancies in NMR or IR spectra may arise from tautomerism, impurities, or solvent effects. Cross-validate using multiple techniques (e.g., XRD for conformation, HPLC for purity). For example, unexpected peaks in ¹H NMR could indicate residual solvents or byproducts, requiring column chromatography or recrystallization for purification . Computational tools (e.g., DFT calculations) can predict spectroscopic profiles to compare with experimental data .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

  • Solutions : Stability studies under thermal, photolytic, and hydrolytic conditions are critical. Store the compound in amber vials at 2–8°C to prevent degradation. For aqueous experiments, use buffered solutions (pH 6–8) to avoid hydrolysis of the acetamide group. Monitor stability via periodic HPLC or TLC analysis .

Q. How do substituents on the phenyl ring influence the reactivity and physicochemical properties of this compound?

  • Insights : Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. For example, the nitro group in N-(4-chloro-2-nitrophenyl) derivatives facilitates reduction to amines, a key step in synthesizing bioactive molecules . Substituents also affect solubility; polar groups improve aqueous solubility, while methyl groups enhance lipophilicity .

Q. What methodologies are employed to evaluate the bioactivity of this compound and its derivatives?

  • Experimental Design :

  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), or antimicrobial activity (MIC determination) .
  • In silico studies : Molecular docking to predict binding affinity with target proteins (e.g., receptors, enzymes) .
  • Structure-Activity Relationship (SAR) : Modify the chloro, methyl, or amine groups to assess their impact on bioactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(4-aminophenyl)-2-chloro-N-methylAcetamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)-2-chloro-N-methylAcetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.